5-Isopropyl-2,4-dimethoxybenzaldehyde
CAS No.:
Cat. No.: VC18721077
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O3 |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 2,4-dimethoxy-5-propan-2-ylbenzaldehyde |
| Standard InChI | InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
| Standard InChI Key | DKNBFMRTFISQTL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure includes:
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Aldehyde group: Positioned at the 1 position of the benzene ring.
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Methoxy groups: At the 2 and 4 positions, contributing to electron-donating effects.
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Isopropyl group: At the 5 position, introducing steric bulk and hydrophobicity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| SMILES | CC(C)C1=C(C=C(C(=C1)C=O)OC)OC | |
| InChI | InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
Synthesis and Purification
Synthetic Routes
The synthesis of 5-isopropyl-2,4-dimethoxybenzaldehyde involves multi-step strategies:
Alkylation and Demethylation
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Starting Material: Veratrole (2,4-dimethoxybenzene) or similar methoxy-substituted aromatics.
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Friedel-Crafts Alkylation: Introduce the isopropyl group at the 5 position using isopropyl halides and Lewis acids (e.g., AlCl₃) .
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Oxidation: Convert the alkylated benzene derivative to the aldehyde (e.g., via Swern oxidation or CrO₃-based methods).
Alternative Methods
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Metal Salt Formation: Alkylation of metal salts (e.g., sodium or potassium salts of 2-hydroxy-5-methoxy benzaldehyde derivatives) to avoid distillation steps, as described in patents for similar compounds .
Purification Techniques
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Chromatography: Column chromatography (silica gel) or preparative HPLC to isolate the aldehyde from by-products.
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Crystallization: Recrystallization from ethanol or ethyl acetate to achieve high purity .
Chemical Reactivity and Applications
Condensation Reactions
The aldehyde group participates in nucleophilic additions and condensations:
For example, the aldol condensation of 2,5-dimethoxybenzaldehyde with acetone yields 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one (56–82% yield) . Similar reactivity is anticipated for 5-isopropyl-2,4-dimethoxybenzaldehyde.
Crystallographic and Structural Insights
Crystal Packing
Dimethoxybenzaldehydes often form planar structures with intermolecular hydrogen bonding. For 5-isopropyl-2,4-dimethoxybenzaldehyde, the isopropyl group may induce:
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Steric Hindrance: Reduced planarity compared to smaller substituents.
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Hydrogen Bonding: Aldehyde group interactions with methoxy oxygens or solvent molecules .
Comparative Data
| Compound | Crystal System | Space Group | Key Features | Source |
|---|---|---|---|---|
| 2,4-Dimethoxybenzaldehyde | Monoclinic | P2₁/c | Planar structure, intermolecular H-bonds | |
| 3,5-Dimethoxybenzaldehyde | Monoclinic | P2₁/c | Similar packing patterns |
Research Gaps and Future Directions
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Biological Activity: Systematic testing for antifungal, anticancer, or HSP90 inhibition properties.
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Physical Properties: Experimental determination of melting point, solubility, and spectroscopic data.
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Industrial Synthesis: Optimization of alkylation and purification steps for scalability.
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